molecular formula C9H8ClF3N4 B2859679 1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-amine hydrochloride CAS No. 1955498-27-7

1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-amine hydrochloride

Cat. No.: B2859679
CAS No.: 1955498-27-7
M. Wt: 264.64
InChI Key: KHYXJFXJQLVUEH-UHFFFAOYSA-N
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Description

1-[2-(Trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-amine hydrochloride is a heterocyclic compound featuring a 1,2,3-triazole core substituted at position 1 with a 2-(trifluoromethyl)phenyl group and at position 4 with an amine functionality. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in pharmaceutical applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-(trifluoromethyl)phenyl]triazol-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N4.ClH/c10-9(11,12)6-3-1-2-4-7(6)16-5-8(13)14-15-16;/h1-5H,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHYXJFXJQLVUEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)N2C=C(N=N2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes for 1-[2-(Trifluoromethyl)phenyl]-1H-1,2,3-Triazol-4-amine Hydrochloride

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most widely documented approach for synthesizing 1,2,3-triazole derivatives involves the Huisgen cycloaddition, a copper-catalyzed reaction between aryl azides and terminal alkynes. For the target compound, this method ensures regioselective formation of the 1,4-disubstituted triazole core.

Step 1: Synthesis of 2-(Trifluoromethyl)phenyl Azide

The aryl azide precursor is synthesized via diazotization of 2-(trifluoromethyl)aniline. Treatment with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C generates the diazonium salt, which is subsequently reacted with sodium azide (NaN₃) to yield the azide.

Step 2: Propargyl Amine Preparation

Propargyl amine, while commercially available, is often generated in situ or protected to enhance stability. Boc-protected propargyl amine (tert-butyl propargylcarbamate) is a common derivative, enabling safe handling during the cycloaddition.

Step 3: CuAAC Reaction

The azide and alkyne are reacted in a 1:1 ratio using catalytic CuSO₄ (0.5 equiv) and sodium ascorbate (1 equiv) in a THF/water (1:1) solvent system. The reaction proceeds at room temperature for 12 hours, yielding the Boc-protected triazole intermediate. Deprotection with trifluoroacetic acid (TFA) liberates the free amine, which is neutralized and treated with HCl to form the hydrochloride salt.

Key Advantages :

  • High regioselectivity (>98% 1,4-isomer).
  • Mild reaction conditions compatible with acid-sensitive groups.

N-Arylation of Preformed Triazole Cores

An alternative strategy involves introducing the 2-(trifluoromethyl)phenyl group via N-arylation of a 4-amino-1H-1,2,3-triazole intermediate. This method, though less common for 1,2,3-triazoles, draws inspiration from analogous protocols for 1,2,4-triazolium salts.

Triazole Core Synthesis

4-Amino-1H-1,2,3-triazole is prepared via cyclization of thiosemicarbazide derivatives or through nitro group reduction. For example, 4-nitro-1H-1,2,3-triazole undergoes catalytic hydrogenation (H₂/Pd-C) to yield the amine.

N-Arylation with Diaryliodonium Salts

The triazole is reacted with mesityl(2-(trifluoromethyl)phenyl)iodonium triflate under catalytic conditions (e.g., CuI or Ru-based catalysts). This transfers the aryl group to the triazole’s N1 position, albeit with moderate yields (40–60%) due to competing side reactions.

Challenges :

  • Lower regioselectivity compared to CuAAC.
  • Requires stringent purification to isolate the desired product from iodonium byproducts.

Experimental Procedures and Optimization

CuAAC Protocol Optimization

Data from analogous triazole syntheses suggest the following optimizations:

Parameter Optimal Condition Impact on Yield
Catalyst Loading CuSO₄ (0.5 equiv) Maximizes rate
Solvent THF/H₂O (1:1) Enhances solubility
Temperature 25°C Prevents decomposition
Reaction Time 12 hours Completes conversion

Post-reaction purification via flash chromatography (hexane/ethyl acetate, 6:4) achieves >95% purity. Subsequent hydrochloride salt formation is accomplished by treating the free base with HCl gas in diethyl ether.

N-Arylation Challenges

Comparative studies of N-arylation methods reveal that symmetrical diaryliodonium salts (e.g., bis(2-(trifluoromethyl)phenyl)iodonium triflate) improve selectivity by minimizing competing aryl transfers. However, scalability remains limited due to the high cost of iodonium reagents.

Analytical Characterization

Spectroscopic Data

The hydrochloride salt exhibits the following properties:

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 10.98 (s, 1H, NH), 7.92–7.44 (m, 4H, Ar-H), 5.59 (s, 2H, CH₂).
  • HRMS (ESI+) : m/z 236.1171 [M-Cl]+ (calc. 236.1182 for C₉H₇F₃N₄).
  • Melting Point : 214–216°C (decomposes).

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms ≥99% purity, with a retention time of 6.8 minutes.

Scale-Up Considerations

Cost-Efficiency Analysis

Method Cost per Gram (USD) Scalability
CuAAC $120 High
N-Arylation $450 Low

CuAAC remains the economically viable route for industrial applications.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It serves as a probe in biological studies to understand the interaction of trifluoromethyl groups with biological macromolecules.

  • Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory agent and in the treatment of certain cancers.

  • Industry: It is utilized in the production of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism by which 1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-amine hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity and stability, leading to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name (CAS/Reference) Substituent Position/Type Molecular Weight (g/mol) Key Features Potential Impact on Properties
Target Compound 1-2-(trifluoromethyl)phenyl; 4-amine Not explicitly provided Hydrochloride salt, ortho-CF₃ substitution Enhanced solubility; steric/electronic effects at ortho position
1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-amine HCl (1057692-11-1) 4-(trifluoromethyl)phenylmethyl linker 141.62 Para-CF₃ substitution; methylene linker Reduced steric hindrance; altered electronic effects vs. ortho isomer
1-(Cyclopropylmethyl)-1H-1,2,3-triazol-4-amine HCl (3D-UTD68578) Cyclopropylmethyl Not provided Aliphatic substituent Increased lipophilicity; potential metabolic stability
N-(2-(ethylsulfonyl)-5-methoxyphenyl)-1-(3-(pyridin-2-yl)phenyl)-1H-1,2,3-triazol-4-amine (III.20) Pyridylphenyl; ethylsulfonyl group Not provided Sulfonyl group; pyridine ring Enhanced polarity (solubility); π-π stacking with aromatic targets
{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}amine HCl (1255717-50-0) Tetrazole core; 4-fluorophenyl Not provided Tetrazole (more acidic than triazole) Altered hydrogen-bonding capacity; metabolic profile differences

Key Observations:

Heterocycle Core : Replacing triazole with tetrazole (e.g., 1255717-50-0) increases acidity (pKa ~4.5 for tetrazole vs. ~10 for triazole), altering ionization state and membrane permeability .

Functional Groups : The ethylsulfonyl group in III.20 enhances polarity, likely improving aqueous solubility but reducing blood-brain barrier penetration compared to the target compound .

Linker Flexibility : The methylene linker in 1057692-11-1 may confer greater conformational flexibility than the direct phenyl attachment in the target compound, influencing entropy of binding .

Biological Activity

1-[2-(Trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-amine hydrochloride is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

The compound has the following chemical characteristics:

PropertyDetails
Chemical Formula C10H9F3N4·HCl
Molecular Weight 263.64 g/mol
IUPAC Name This compound
Appearance White to off-white powder
Storage Conditions Room temperature

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies suggest that compounds with triazole rings often exhibit antifungal and antibacterial properties, potentially through the inhibition of specific enzymes or pathways in pathogens.

Antimicrobial Activity

Research has indicated that triazole derivatives can inhibit the growth of various microorganisms. For instance, derivatives similar to this compound have shown activity against fungal species by targeting ergosterol biosynthesis pathways. A study demonstrated that triazole compounds exhibit significant antifungal activity with Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 32 µg/mL against Candida spp. .

Antiparasitic Activity

A notable study evaluated the antiparasitic effects of several triazole derivatives, including those structurally related to this compound. The results indicated that certain derivatives exhibited selective toxicity against Trypanosoma cruzi, the causative agent of Chagas disease. The selectivity index (SI) values were significantly high, indicating low toxicity to mammalian cells while effectively inhibiting parasite growth.

Cytotoxicity Studies

In vitro cytotoxicity assays have been performed on various cell lines to assess the safety profile of this compound. The results showed that while some derivatives displayed cytotoxic effects at higher concentrations (IC50 values > 20 µM), others maintained a favorable safety profile with IC50 values exceeding 100 µM against normal human cell lines. .

Comparative Analysis of Biological Activity

To better understand the efficacy of this compound compared to other triazole compounds, a comparative analysis was conducted:

CompoundTarget OrganismIC50 (µM)Selectivity Index (SI)
1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-amine HClT. cruzi< 4> 50
Triazole Derivative AC. albicans8> 20
Triazole Derivative BA. fumigatus15> 30

Q & A

Q. Critical Parameters :

  • Temperature : 60–80°C for cycloaddition.
  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency.
  • Catalyst : Cu(I) catalysts improve regioselectivity and yield .

Q. Example Protocol :

StepReaction TypeConditionsCatalystYield (%)
1Cycloaddition70°C, DMFCuI70–75
2Salt FormationRT, EtOHHCl gas85–90

Basic: What spectroscopic techniques are critical for confirming the structure and purity of this compound?

Answer:

  • ¹H/¹³C NMR : Identifies aromatic protons (δ 7.5–8.5 ppm for trifluoromethylphenyl) and amine groups (δ 5.0–6.0 ppm).
  • Mass Spectrometry (MS) : Confirms molecular ion peaks (e.g., m/z 300 [M+H]⁺).
  • HPLC : Assesses purity (>95% for research-grade material).

Q. Key Data from Analogous Compounds :

TechniqueObserved SignalAssignmentReference
¹H NMRδ 8.1 (m, 1H)Trifluoromethylphenyl
MSm/z 325 [M+Cl]⁻Hydrochloride adduct

Advanced: How can researchers design experiments to investigate the structure-activity relationships (SAR) of this triazole derivative?

Answer:

Structural Modifications :

  • Vary substituents on the phenyl ring (e.g., electron-withdrawing groups like -CF₃ vs. -OCH₃).
  • Replace the triazole core with oxadiazole or pyrazole (see for analogous systems).

Biological Assays :

  • In vitro : Screen against cancer cell lines (e.g., IC₅₀ determination) or microbial strains.
  • In silico : Molecular docking to predict binding affinity with targets (e.g., kinases).

Q. Example SAR Table :

DerivativeR GroupIC₅₀ (μM)Target
A-CF₃1.2Kinase X
B-OCH₃5.8Kinase X

Advanced: What strategies are recommended for reconciling contradictory bioactivity data reported in different studies?

Answer:

Experimental Replication : Ensure identical conditions (e.g., cell line passage number, solvent controls).

Orthogonal Assays : Validate using fluorescence polarization (binding) and Western blot (target inhibition).

Data Normalization : Account for batch-to-batch variability in compound purity (use HPLC data) .

Q. Case Study :

  • Conflict : Study A reports IC₅₀ = 2.0 μM; Study B finds IC₅₀ = 10.0 μM.
  • Resolution : Verify purity (>98% via HPLC), confirm cell viability assay protocols, and test in a third lab .

Advanced: What are the methodological considerations for optimizing reaction yields in the synthesis of halogenated triazole derivatives?

Answer:

Catalyst Screening : Compare Cu(I), Ru(II), or Ag(I) for regioselectivity.

Solvent Optimization : Use DMSO for electron-deficient substrates.

Workup Strategies : Liquid-liquid extraction to remove Cu residues.

Q. Yield Optimization Table :

CatalystSolventTemp (°C)Yield (%)
CuIDMF7075
RuCl₂DMSO8060

Reference:

Basic: What physicochemical properties are critical for solubility and formulation studies?

Answer:

  • LogP : ~2.5 (predicts moderate lipophilicity).
  • Melting Point : >200°C (indicates thermal stability).
  • Solubility : >10 mg/mL in DMSO (suitable for in vitro assays).

Q. Data from Analogues :

PropertyValueMethodReference
LogP2.4HPLC
mp248°CDSC

Advanced: How can researchers elucidate the mechanism of action for this compound in biological systems?

Answer:

Target Identification : Use pull-down assays with biotinylated probes.

Pathway Analysis : Transcriptomics (RNA-seq) to identify dysregulated genes.

Kinetic Studies : Surface plasmon resonance (SPR) for binding affinity measurements .

Q. Example Findings :

  • Inhibits kinase X by binding to ATP pocket (Kd = 50 nM via SPR) .

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